molecular formula C10H8N4 B1382674 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile CAS No. 1800082-10-3

3-(5-Amino-1H-pyrazol-3-yl)benzonitrile

Cat. No.: B1382674
CAS No.: 1800082-10-3
M. Wt: 184.2 g/mol
InChI Key: IBTKMBJVJHKTOG-UHFFFAOYSA-N
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Description

3-(5-Amino-1H-pyrazol-3-yl)benzonitrile is a heterocyclic compound featuring a pyrazole ring substituted with an amino group at the 5-position and a benzonitrile moiety at the 3-position. Its molecular formula is C₁₀H₈N₄, with a molecular weight of 198.22 g/mol (approximated from analogous structures in ).

Properties

IUPAC Name

3-(3-amino-1H-pyrazol-5-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c11-6-7-2-1-3-8(4-7)9-5-10(12)14-13-9/h1-5H,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTKMBJVJHKTOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=NN2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sonication-Assisted Cyclization of Pyrazole Derivatives

Method Overview:
This approach utilizes sonication to facilitate the cyclization of hydrazine hydrate with aromatic nitriles, leading to the formation of pyrazole derivatives, which are then further functionalized to obtain the target compound.

Detailed Procedure:

  • Starting Material: Aromatic nitrile (e.g., benzonitrile derivatives)
  • Reagents: Hydrazine hydrate
  • Solvent: Typically ethanol or water, depending on the specific protocol
  • Conditions: Sonication for 1-2 hours at ambient or slightly elevated temperatures

Reaction Pathway:

  • The aromatic nitrile reacts with hydrazine hydrate under sonication to form a hydrazone intermediate.
  • Cyclization occurs, producing the 5-amino-pyrazole ring fused to the aromatic ring.
  • The amino group at the 5-position of the pyrazole is retained, yielding 5-Amino-1H-pyrazol-3-yl substituted benzonitrile.

Advantages:

  • Rapid and efficient
  • Environmentally friendly due to reduced reaction times and milder conditions

Research Data:

  • The method has been demonstrated to produce high yields with various substituted aromatic nitriles, including halogenated derivatives, with yields often exceeding 70%.

Multi-Step Synthesis via Nitrile and Pyrazole Intermediates

Method Overview:
This classical synthetic route involves constructing the pyrazole ring on a benzonitrile scaffold through intermediate formation of hydrazones and subsequent cyclization.

Step-by-step Process:

  • Step 1: Nitrile activation via conversion to a hydrazone using hydrazine hydrate in ethanol under reflux.
  • Step 2: Cyclization of the hydrazone to form the pyrazole ring, often facilitated by acids or bases such as acetic acid or sodium hydroxide.
  • Step 3: Functionalization at the 5-position of the pyrazole with amino groups, often via nitration, reduction, or direct amino substitution.

Reaction Conditions:

  • Reflux in ethanol or acetic acid
  • Use of catalysts like sodium ethoxide or triphenylphosphine for ring closure
  • Reaction times vary from 4 to 12 hours depending on conditions

Research Data:

  • Yields range from 50% to 80%, with optimization involving temperature control and solvent choice.

Alternative Solvent and Catalyst-Assisted Methods

Method Overview:
Recent innovations involve using solvents like acetonitrile and catalysts such as palladium complexes to enhance reaction efficiency.

Procedure Highlights:

  • Use of acetonitrile as solvent to facilitate cyclization reactions
  • Catalytic systems involving palladium or other transition metals to promote coupling and ring formation
  • Reactions often conducted under nitrogen atmosphere to prevent oxidation

Reaction Conditions:

  • Catalytic amounts of transition metals
  • Elevated temperatures (80-120°C)
  • Reaction times around 6-10 hours

Research Data:

  • These methods have shown promise in producing the target compound with yields up to 75%, especially when optimized with appropriate catalysts and reaction parameters.

Data Table: Summary of Preparation Methods

Method No. Approach Starting Materials Key Reagents Solvent Conditions Typical Yield Advantages
1 Sonication-assisted cyclization Aromatic nitrile Hydrazine hydrate Ethanol/water Sonication 1-2 hr >70% Rapid, eco-friendly
2 Multi-step hydrazone cyclization Aromatic nitrile Hydrazine hydrate Ethanol, acetic acid Reflux 4-12 hr 50-80% Well-established, scalable
3 Catalytic coupling Aromatic nitrile Hydrazine, transition metal catalysts Acetonitrile Elevated temp, nitrogen atmosphere Up to 75% High efficiency, suitable for large scale

Notes on Optimization and Research Findings

  • Reaction temperature and time are critical for maximizing yield and purity.
  • Choice of solvent influences reaction rate and selectivity; ethanol and acetonitrile are commonly preferred.
  • Catalysts such as palladium complexes can significantly enhance cyclization efficiency.
  • Substituted benzonitriles with halogen or electron-withdrawing groups tend to improve reaction outcomes, as indicated by research on halogenated aromatic nitriles.

Chemical Reactions Analysis

Types of Reactions

3-(5-Amino-1H-pyrazol-3-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
3-(5-Amino-1H-pyrazol-3-yl)benzonitrile has been identified as a promising candidate in drug discovery due to its ability to modulate biological targets. Research indicates that it may exhibit antimicrobial and anticancer properties, making it a lead compound for further development. Preliminary studies suggest its effectiveness against various strains of bacteria and cancer cell lines, although more extensive research is required to elucidate its mechanisms of action and therapeutic potential .

Synthesis of Derivatives
This compound serves as a building block for synthesizing more complex heterocyclic compounds with therapeutic applications. The presence of the amino group enhances its reactivity, allowing for modifications that can lead to derivatives with varying biological activities .

Antimicrobial Properties
Studies have demonstrated that derivatives of this compound possess sub-micromolar activity against Methicillin-sensitive and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA). These compounds have shown efficacy in blocking Gram-negative bacterial strains by targeting essential enzymes such as DNA Gyrase and Topoisomerase IV .

Anticancer Activity
In vitro studies have revealed that some derivatives exhibit antiproliferative effects on tumor cell lines, suggesting potential applications in cancer treatment. The ability to influence signaling pathways such as MAPK/ERK further supports its role in modulating cellular processes relevant to cancer progression .

Agrochemical Applications

Pesticide Development
Beyond medicinal applications, this compound is utilized as an intermediate in the synthesis of herbicides and pesticides. Its structural characteristics make it suitable for developing compounds that can effectively combat agricultural pests, thus contributing to crop protection strategies .

Material Science

Supramolecular Chemistry
The compound's unique properties allow it to be explored in supramolecular chemistry, where it can participate in the formation of complex structures through non-covalent interactions. This application is crucial for developing new materials with specific functionalities, such as sensors or catalysts .

Summary Table of Applications

Field Application Notes
Medicinal ChemistryDrug DiscoveryAntimicrobial and anticancer properties; serves as a building block
Biological ActivityAntimicrobial AgentsEffective against MSSA and MRSA; targets DNA Gyrase and Topoisomerase IV
Anticancer AgentsExhibits antiproliferative effects on tumor cell lines
AgrochemicalsHerbicide and Pesticide DevelopmentIntermediate for synthesizing effective agricultural chemicals
Material ScienceSupramolecular ChemistryFormation of complex structures for sensors or catalysts

Case Studies

  • Antimicrobial Efficacy Study : A recent investigation into the antimicrobial properties of pyrazole derivatives highlighted the effectiveness of certain compounds derived from this compound against resistant bacterial strains, providing insights into their potential use in treating infections .
  • Cancer Cell Line Testing : In vitro assays demonstrated that specific derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating a promising avenue for further research into their therapeutic applications in oncology .

Mechanism of Action

The mechanism of action of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may also participate in electron transfer processes, influencing cellular pathways .

Comparison with Similar Compounds

Hydroxy and Oxo Derivatives

  • 3-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-3-oxo-2-benzalydinepropanenitrile (MW 254.24): The introduction of a hydroxy group at C-3 and a benzalydine moiety increases molecular weight and polarity.
  • 3-(5-Oxo-3-phenyl-1H-pyrazol-1-yl)benzonitrile (MW 249.27) : The oxo group at C-5 stabilizes the pyrazole ring via conjugation, as evidenced by its rigid crystal lattice (V = 1277.05 ų) .

Heterocycle Substitution

  • 3-(5-Amino-1H-1,2,4-triazol-3-yl)benzonitrile (MW 152.15): Replacing pyrazole with triazole alters aromaticity and electronic distribution. The additional nitrogen in the triazole ring may improve coordination with metal ions in catalytic applications .

Halogenated and Bulky Substituents

  • Bromomethyl and Trifluoromethyl Derivatives (MW 330.10) : The electron-withdrawing CF₃ and reactive BrCH₂ groups enhance electrophilicity, making this compound a candidate for further functionalization in drug discovery .

N-Methylation and Sulfonyl Linkers

  • N-Methylpyrazole Derivative (MW 183.21) : Methylation at the pyrazole nitrogen reduces hydrogen-bonding capacity, which could lower solubility but increase membrane permeability .
  • Sulfonyl-Linked Compound (MW 248.26) : The sulfonyl group increases polarity, likely enhancing solubility in polar solvents, though at the expense of passive diffusion across biological membranes .

Biological Activity

3-(5-Amino-1H-pyrazol-3-yl)benzonitrile is a compound that has garnered attention due to its diverse biological activities. This article aims to consolidate the existing research on its biological properties, including antibacterial, antifungal, and anticancer activities, while providing detailed insights into its mechanisms of action and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C11H10N4, characterized by the presence of a pyrazole ring and a benzonitrile moiety. This structural configuration is believed to play a crucial role in its biological interactions.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. Studies have shown it to be effective against various bacterial strains, demonstrating potential as a novel antibacterial agent. For instance, a study highlighted its efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong antibacterial activity .

Antifungal Activity

In addition to its antibacterial effects, this compound has also been evaluated for antifungal activity. It has shown promising results against several fungal pathogens, suggesting its potential use in treating fungal infections. The mechanism appears to involve disruption of fungal cell wall synthesis, although further research is needed to fully elucidate this pathway .

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. It has been studied for its cytotoxic effects on various cancer cell lines, including breast cancer (MCF7) and lung cancer cells. The compound demonstrated significant cytotoxicity with IC50 values in the micromolar range . Mechanistically, it is thought to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Interaction : The lipophilicity of the compound facilitates its interaction with cellular membranes, enhancing permeability and bioavailability.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in bacterial and fungal metabolism or cancer cell growth.
  • Apoptosis Induction : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

StudyFindingsReference
Antibacterial EfficacyEffective against S. aureus and E. coli with low MIC values
Antifungal ActivityInhibitory effects on Candida species
Anticancer PotentialInduced apoptosis in MCF7 cells with IC50 < 10 µM

Synthesis Methods

The synthesis of this compound typically involves the condensation of 3-aminobenzonitrile with a suitable pyrazole precursor. Various methodologies have been explored to optimize yield and purity, including microwave-assisted synthesis which has shown improved efficiency .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile, and how can reaction conditions be optimized?

  • Answer : The synthesis involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) using precursors like 4-(3-azido-5-methyl-1H-pyrazol-1-yl)benzonitrile. Key reagents include copper sulfate (0.2 equiv) and sodium ascorbate (1.0 equiv) in THF/water (1:1) at 50°C. Optimization focuses on reaction time (3–16 hours) and purification via flash chromatography (cyclohexane/ethyl acetate gradient), yielding up to 96% purity. Monitoring via TLC ensures reaction progress .
  • Table 1 : Representative Reaction Conditions

PrecursorCatalystSolventTemp (°C)Time (h)Yield (%)
4-(3-azido-5-methyl-pyrazol-yl)benzonitrileCuSO₄, Na ascorbateTHF/H₂O501696

Q. Which spectroscopic and analytical techniques are employed to characterize this compound?

  • Answer : Characterization includes:

  • 1H/13C NMR : To confirm proton and carbon environments (e.g., δ = 7.78–7.75 ppm for aromatic protons) .
  • HRMS : For exact mass determination (e.g., observed m/z 224.0803 vs. calculated 224.0805) .
  • IR Spectroscopy : Identifies functional groups (e.g., NH₂ stretch at 3135 cm⁻¹, CN stretch at 2228 cm⁻¹) .
  • X-ray Crystallography : Resolves molecular geometry (see Advanced Questions) .

Advanced Research Questions

Q. How is single-crystal X-ray diffraction utilized to determine the molecular structure, and what challenges arise during refinement?

  • Answer : Single-crystal X-ray studies (e.g., using Agilent Xcalibur diffractometers) reveal orthorhombic packing (space group Pca21) with lattice parameters a = 10.5189 Å, b = 8.1339 Å. Challenges include refining hydrogen bonding networks and resolving disorder in aromatic rings. SHELXL software is used for refinement, leveraging high-resolution data (R factor = 0.038) .
  • Table 2 : Crystallographic Data (from )

ParameterValue
Space GroupPca21
a (Å)10.5189
b (Å)8.1339
c (Å)20.0009
V (ų)1711.27
Z4

Q. How do hydrogen bonding patterns influence the crystal packing of this compound?

  • Answer : Graph set analysis (Etter’s method) identifies N–H⋯N and C–H⋯π interactions, forming 2D layers along the b-axis. These interactions stabilize the orthorhombic lattice, with hydrogen bond distances ranging from 2.85–3.10 Å. Such patterns are critical for predicting solubility and stability .

Q. What computational methods are applied to study its electronic properties and reactivity?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) analyze frontier molecular orbitals (FMOs), Natural Bond Orbital (NBO) charges, and nonlinear optical (NLO) properties. Fukui indices predict reactive sites for electrophilic/nucleophilic attacks, while UV-Vis spectroscopy validates computational results .

Q. How can structural modifications impact its pharmacological activity?

  • Answer : Methodological approaches include substituting the pyrazole ring with fluorophenyl or pyridinyl groups (e.g., 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile). In vitro assays (e.g., antibacterial, anti-inflammatory) guide SAR studies, with activity linked to electron-withdrawing groups enhancing binding affinity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Amino-1H-pyrazol-3-yl)benzonitrile
Reactant of Route 2
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3-(5-Amino-1H-pyrazol-3-yl)benzonitrile

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